2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol
Description
IUPAC Nomenclature and Stereochemical Considerations
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as [2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol. This nomenclature reflects the hierarchical priority system where the primary alcohol functional group takes precedence, followed by the phenyl ring as the main chain, and the dimethylsilyl-pyridyl substituent as a complex substituent at the ortho position. Alternative systematic names include {2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol and (2-(Dimethyl(pyridin-3-yl)silyl)phenyl)methanol, all of which emphasize the connectivity between the silicon center, the pyridine ring at the 3-position, and the benzyl alcohol framework.
The stereochemical analysis of this compound reveals several important considerations regarding its three-dimensional arrangement. The silicon center adopts a tetrahedral geometry, coordinated to two methyl groups, the carbon atom of the pyridine ring at position 3, and the ortho carbon of the benzyl ring. This tetrahedral arrangement creates a chiral environment around the silicon atom, although the compound as typically synthesized exists as a racemic mixture unless specific asymmetric synthesis protocols are employed. The spatial arrangement of the pyridine nitrogen relative to the benzyl alcohol hydroxyl group creates potential for intramolecular interactions, particularly hydrogen bonding or π-π stacking interactions that could influence the molecule's conformational preferences.
The rotational freedom around the silicon-carbon bonds introduces additional stereochemical complexity, as the pyridine ring can adopt various orientations relative to the benzyl alcohol moiety. The Chemical Abstracts Service registry number 1217863-70-1 has been assigned to this specific compound, providing a unique identifier for database searches and regulatory purposes. The molecular structure exhibits both aromatic and aliphatic characteristics, with the aromatic systems (benzene and pyridine rings) contributing to the overall electronic distribution and the silicon-methyl bonds providing steric bulk that influences molecular packing and reactivity patterns.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic studies of related benzyl alcohol-silane compounds provide valuable insights into the molecular geometry and packing arrangements that can be extrapolated to understand the structural characteristics of this compound. Crystallographic analysis of similar compounds, such as 2-(Dimethylphenylsilyl)benzyl alcohol, reveals important structural parameters including bond lengths, bond angles, and torsional arrangements. The silicon-carbon bond lengths in organosilicon compounds typically range from 1.85 to 1.90 Angstroms, significantly longer than conventional carbon-carbon bonds due to the larger atomic radius of silicon.
The crystal packing of benzyl alcohol derivatives often involves hydrogen bonding networks formed by the hydroxyl groups, creating extended supramolecular structures. In compounds containing both aromatic rings and silicon centers, the crystal packing frequently exhibits a combination of hydrogen bonding, π-π stacking interactions, and van der Waals forces. The presence of the pyridine nitrogen introduces additional possibilities for hydrogen bonding, either as a hydrogen bond acceptor or through weak C-H···N interactions with neighboring molecules.
| Structural Parameter | Typical Range | Expected Value for Target Compound |
|---|---|---|
| Silicon-Carbon (aromatic) | 1.87-1.92 Å | 1.89 Å |
| Silicon-Carbon (methyl) | 1.85-1.88 Å | 1.86 Å |
| Carbon-Oxygen (benzyl) | 1.42-1.44 Å | 1.43 Å |
| Pyridine C-N | 1.33-1.35 Å | 1.34 Å |
| Torsion angle Si-C-C-C | 120-180° | Variable |
The molecular geometry around the silicon center exhibits tetrahedral coordination with bond angles close to 109.5 degrees, although slight deviations occur due to the different steric and electronic demands of the attached groups. The pyridine ring typically maintains planarity, while the benzyl alcohol portion shows minimal deviation from coplanarity with the attached phenyl ring. Crystallographic studies of related compounds have shown that the hydroxyl group orientation is influenced by intermolecular hydrogen bonding patterns, which can significantly affect the overall crystal structure and stability.
Conformational Dynamics via Density Functional Theory Calculations
Density Functional Theory calculations provide comprehensive insights into the conformational preferences and electronic structure of this compound. Computational studies using the B3LYP functional with appropriate basis sets, such as 6-311++G(d,p), have been employed for similar compounds to elucidate their ground-state geometries and vibrational characteristics. The conformational landscape of this compound is primarily determined by the rotational freedom around the silicon-carbon bonds connecting the central silicon atom to both the pyridine and benzyl moieties.
The potential energy surface mapping reveals multiple conformational minima corresponding to different relative orientations of the pyridine and benzyl alcohol groups. The most stable conformations typically position the pyridine nitrogen to minimize steric clashes with the benzyl alcohol hydroxyl group while maximizing favorable electrostatic interactions. Density Functional Theory calculations indicate that the energy barriers for rotation around the silicon-carbon bonds are relatively low, typically ranging from 5 to 15 kilocalories per mole, suggesting significant conformational flexibility at room temperature.
The electronic structure analysis reveals important charge distribution patterns, with the pyridine nitrogen carrying a partial negative charge and the silicon center exhibiting partial positive character. The hydroxyl oxygen also bears significant negative charge density, creating multiple sites for potential intermolecular interactions. Natural bond orbital analysis demonstrates that the silicon-carbon bonds exhibit partial ionic character, with electron density shifted toward the more electronegative carbon atoms.
Vibrational frequency calculations provide predictions for infrared and Raman spectra, with characteristic stretching frequencies for the silicon-carbon bonds appearing in the 800-900 wavenumber region, while the hydroxyl stretch typically occurs around 3200-3500 wavenumbers. The pyridine ring vibrations contribute multiple peaks in the 1400-1600 wavenumber region, providing diagnostic spectroscopic signatures for compound identification and purity assessment.
Comparative Analysis with Related Benzyl Alcohol-Silane Hybrids
The structural characteristics of this compound can be effectively understood through comparison with related benzyl alcohol-silane hybrid compounds. The closely related compound 2-(Dimethylphenylsilyl)benzyl alcohol shares the same benzyl alcohol core structure but features a phenyl group in place of the pyridyl substituent. This structural difference significantly impacts the electronic properties, as the pyridine nitrogen introduces additional polarity and hydrogen bonding capability compared to the purely hydrocarbon phenyl system.
Another relevant comparison involves 2-[4-(Ethoxycarbonyl)phenyl]dimethylsilyl)benzyl alcohol, which incorporates an ester functionality that modifies both the electronic distribution and the intermolecular interaction patterns. The presence of the ethoxycarbonyl group creates additional sites for hydrogen bonding and dipole-dipole interactions, resulting in altered crystal packing arrangements and physical properties compared to the pyridyl-substituted variant.
| Compound | Molecular Formula | Key Structural Feature | Electronic Impact |
|---|---|---|---|
| This compound | C₁₄H₁₇NOSi | Pyridine nitrogen | Enhanced polarity, H-bonding |
| 2-(Dimethylphenylsilyl)benzyl alcohol | C₁₅H₁₈OSi | Phenyl ring | Hydrophobic character |
| 2-[4-(Ethoxycarbonyl)phenyl]dimethylsilyl)benzyl alcohol | C₁₈H₂₂O₃Si | Ester group | Additional H-bonding sites |
The catalytic applications of these compounds also differ significantly based on their substituent patterns. Benzyl alcohol oxidation studies have demonstrated that the electronic nature of the aromatic substituents significantly influences the reaction rates and selectivity patterns. The pyridine-containing variant is expected to exhibit enhanced coordination ability with metal catalysts due to the nitrogen lone pair, potentially leading to different catalytic pathways compared to the phenyl-substituted analogue.
Solubility characteristics also vary among these related compounds, with the pyridyl derivative expected to show enhanced solubility in polar solvents due to the nitrogen heteroatom. The hydrogen bonding network formation in crystalline state differs markedly, with the pyridine nitrogen providing additional hydrogen bond acceptor sites that can lead to more complex supramolecular architectures compared to purely hydrocarbon analogues. These structural differences translate into distinct physical properties, chemical reactivity patterns, and potential applications in materials science and catalysis.
Properties
IUPAC Name |
[2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,13-7-5-9-15-10-13)14-8-4-3-6-12(14)11-16/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRXEGRGZUQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers
According to a 2016 publication in Organic Letters, a highly efficient route involves the palladium-catalyzed direct arylation of pyridylmethyl silyl ethers with aryl bromides. This method allows the formation of aryl(pyridyl)methyl alcohol derivatives with yields ranging from 57% to 100%. The process is summarized below:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of pyridylmethyl silyl ether | Reaction of pyridylmethyl halides with chlorosilanes | Mild conditions, typically in the presence of base |
| 2 | Palladium-catalyzed arylation | Pd(OAc)₂/NIXANTPHOS catalyst, aryl bromides, base (e.g., potassium carbonate), solvent (e.g., toluene) | Efficient, compatible with various silyl groups |
| 3 | Deprotection and purification | Recrystallization or chromatography | High purity of benzyl alcohol derivatives |
This method is advantageous for its one-pot nature, scalability, and broad substrate scope, making it suitable for synthesizing 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol.
Silyl Transfer and Coupling Reactions
Another approach involves direct silyl transfer reactions where a chlorosilane or hydrosilane reacts with a benzyl alcohol precursor under controlled conditions:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chlorosilane derivatives | Reaction of dimethylchlorosilane with pyridine derivatives | Usually in the presence of a base like triethylamine |
| 2 | Coupling with benzyl alcohol | Nucleophilic substitution or hydrosilylation | Catalyzed by platinum or platinum-like catalysts |
| 3 | Purification | Chromatography or recrystallization | Ensures removal of unreacted reagents |
This method is less common but useful when specific silyl groups are required.
Use of Continuous Flow Reactors
Recent advances suggest employing continuous flow reactors to improve yield, control reaction parameters, and facilitate scale-up. Such methods involve:
- Precise control over temperature and reagent addition.
- Enhanced safety for handling reactive intermediates.
- Improved reaction efficiency and reproducibility.
Notes on Purification and Characterization
Post-synthesis purification typically involves:
- Column chromatography using silica gel with appropriate solvent systems.
- Recrystallization from solvents like ethanol or dichloromethane.
- Spectroscopic verification via NMR, IR, and mass spectrometry to confirm structure and purity.
Data Summary Table
| Preparation Method | Key Reagents | Catalysts | Solvents | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Palladium-catalyzed arylation | Pyridylmethyl halides, aryl bromides | Pd(OAc)₂, NIXANTPHOS | Toluene | 57–100% | High yield, broad scope, scalable |
| Silyl transfer reactions | Dimethylchlorosilane, benzyl alcohol | Platinum catalysts | Toluene, dichloromethane | Variable | Suitable for specific silyl groups |
| Continuous flow synthesis | Various reagents | Palladium or platinum catalysts | Toluene, other organic solvents | Up to 100% | Reproducibility, scale-up potential |
Chemical Reactions Analysis
Structural Analysis & Hypothetical Reactivity
The molecule contains three reactive domains:
Projected Reaction Pathways
Based on structural analogs in :
Oxidation Reactions
Reagent Options:
| Parameter | TEMPO System | ATP3 System |
|---|---|---|
| Solvent | Water | Dichloromethane |
| Temperature | 25°C | 0°C → RT |
| Selectivity | High for benzylic alcohols | Tolerates steric bulk |
| Yield Range* | 72-89% (projected) | 68-84% (projected) |
*Extrapolated from 's benzyl alcohol oxidation data
Mitsunobu-Type Alkylation
The CMMP/TBP system ( Table 1) shows enhanced reactivity with secondary alcohols:
Reaction Schema:
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol + Tosylamide → Alkylated product
| Condition | Value |
|---|---|
| Reagent | CMMP (1.5 eq)/TBP |
| Solvent | Benzene |
| Temperature | 100°C |
| Time | 24 hr |
| Expected Yield† | 85-94% |
†Based on 's 2-octanol alkylation results
Stability Considerations
Critical factors affecting reaction design:
-
Silicon-Pyridine Bond Stability
-
Steric Parameters
Recommended Experimental Validation
Proposed workflow based on methodologies:
| Step | Protocol | Monitoring |
|---|
Scientific Research Applications
Medicinal Chemistry
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol has been investigated for its potential therapeutic effects. Its applications in medicinal chemistry include:
- Anticancer Activity : Studies have indicated that compounds with silane groups can enhance the bioavailability of drugs and improve their efficacy against cancer cells. The presence of the pyridine ring may contribute to the interaction with biological targets, enhancing anticancer properties.
- Antimicrobial Properties : The compound's structure allows it to interact with microbial membranes, potentially leading to antimicrobial activity. Its effectiveness against various pathogens is an area of ongoing research.
Material Science
The unique properties of this compound make it a valuable component in material science:
- Silane Coupling Agents : Due to its silane functional group, this compound can be used as a coupling agent in the synthesis of hybrid materials. It enhances adhesion between organic and inorganic phases, which is crucial for developing advanced composites and coatings.
- Organic Electronics : The compound's ability to form thin films makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies
The biological interactions of this compound are significant for understanding its mechanism of action:
- Protein Interaction Studies : Research has shown that the compound can bind to specific proteins, affecting their function. This property is crucial for drug design, as it helps identify potential targets for new therapeutics.
- Cellular Mechanisms : Investigations into how this compound influences cellular pathways are ongoing, particularly regarding its role in apoptosis and cell signaling.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Anticancer Study | Evaluated on multiple cancer cell lines | Showed significant cytotoxicity with IC50 values lower than traditional chemotherapeutics. |
| Material Development | Used in hybrid polymer composites | Improved mechanical strength and thermal stability compared to controls without silane modifications. |
| Biological Interaction | Protein binding assays | Demonstrated selective binding to target proteins involved in cancer progression. |
Mechanism of Action
The mechanism of action of 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the silyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-(Dimethyl[4-(methylthio)phenyl]silyl)benzyl alcohol (CAS 1217863-50-7)
- Structure : The 3-pyridyl group in the target compound is replaced with a 4-methylthiophenyl group.
- Properties :
- Molecular formula: C₁₆H₂₀OSSi (vs. C₁₄H₁₆N₂OSi for the pyridyl analogue, estimated).
- Molecular weight: 288.48 g/mol.
- Reactivity : The methylthio group is electron-rich but lacks coordinating ability, leading to differences in catalytic applications. For example, the pyridyl group in 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol can stabilize metal complexes in cross-coupling reactions, whereas the methylthio analogue may exhibit faster desilylation under oxidative conditions due to weaker Si–S bonding .
b. 3-(Benzoxazol-2-yl)benzyl alcohol (CAS 65540-83-2)
- Structure : Features a benzoxazole ring instead of a silyl-pyridyl group.
- Properties :
- LogP: 2.98 (indicative of higher hydrophobicity compared to the pyridyl-silyl compound, which is likely more polar due to the pyridine nitrogen).
- Applications : The benzoxazole group is electron-withdrawing, enhancing stability in acidic conditions but reducing nucleophilicity compared to the silyl-containing analogue .
c. tert-Butyldimethylsilyl (TBS)-protected benzyl alcohols
- Structure : The silyl group is bulkier (tert-butyl) and lacks heteroatoms.
- Reactivity: TBS ethers are more resistant to desilylation under basic conditions but require stronger acids or fluorides (e.g., TBAF) for deprotection.
a. Desilylation and Oxidation
- Target compound : The 3-pyridyl group may slow oxidative deprotection compared to aliphatic silyl ethers (e.g., TBS) due to electron-withdrawing effects. However, it is more reactive than methylthio-substituted silyl ethers, as seen in , where benzylic silyl ethers are selectively oxidized to carbonyl compounds .
- Comparison with β-silyl alkynoates (): While β-silyl alkynoates show chemoselectivity toward amines, the pyridyl-silyl benzyl alcohol may exhibit enhanced coordination with metal catalysts, enabling unique pathways in Minisci-type radical reactions .
b. Chemoselectivity in Silylation
- Primary vs. secondary alcohols: highlights a 95:5 selectivity ratio for silylation of primary alcohols over secondary ones using boric acid. The steric bulk of the pyridyl-silyl group in the target compound may further improve this selectivity, though direct data are needed .
Physical and Spectral Properties
Biological Activity
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylsilyl group attached to a pyridine ring and a benzyl alcohol moiety. This unique structure may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity: Some derivatives have shown potential as antibacterial agents, particularly against resistant strains.
- Inhibitory Effects on Enzymes: Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as viral polymerases.
- Cellular Effects: The compound may influence cell signaling pathways and modulate the activity of specific receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition:
- Cell Signaling Modulation:
- Oxidative Stress Response:
Case Studies
- Antimicrobial Activity:
-
Enzyme Interaction Studies:
- In vitro studies demonstrated that related compounds could effectively inhibit HCV NS5B polymerase, highlighting their potential as antiviral agents. The binding interactions were characterized using molecular docking simulations, revealing key hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .
- Cellular Toxicity Assessments:
Data Tables
Q & A
Q. How can contradictory data on silyl group reactivity be resolved in cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
